molecular formula C13H8FN3O2 B2815627 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1021113-39-2

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2815627
CAS No.: 1021113-39-2
M. Wt: 257.224
InChI Key: VFWQLADWOLKVOE-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a novel heterocyclic compound . It belongs to a series of compounds that have been synthesized for potential biological activities . These compounds are designed with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyridine ring fused with an oxazole ring, and a benzamide group attached to the molecule . The exact three-dimensional structure and the assignment of partial charges would require more detailed computational analysis .

Scientific Research Applications

Enaminones as Building Blocks

Enaminones, closely related in structure to the compound of interest, have been used as key intermediates in the synthesis of various heterocyclic compounds. These derivatives exhibit significant antitumor and antimicrobial activities, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).

Fluorescent Chemosensors

Compounds with structural similarities to "2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide" have been synthesized as fluorescent sensors for metal ions such as Zn(2+). These sensors exhibit excellent selectivity and sensitivity, making them useful in environmental monitoring and bioimaging applications (Pengxuan Li et al., 2014).

Dye Synthesis for Textile Applications

Derivatives of oxazolo[4,5-b]pyridine have been utilized in the synthesis of monoazo dyes for polyamide fabrics, demonstrating the chemical's applicability in textile industry for producing colored materials with specific properties (E. Barni et al., 1985).

Antimicrobial and Antifungal Agents

Fluorinated derivatives of similar compounds have shown significant antifungal and antibacterial activity, indicating their potential as bases for developing new antimicrobial agents (M. Carmellino et al., 1994).

Heterocyclic Synthesis via Metal-Free Strategies

Research on the synthesis of 1,2,4-triazolo[1,5-a]pyridines from benzimidamides through metal-free oxidative N-N bond formation showcases innovative approaches to constructing biologically important heterocycles, offering efficient methodologies for pharmaceutical research (Zisheng Zheng et al., 2014).

Protoporphyrinogen Oxidase Inhibitors

Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, structurally related to the query compound, have been synthesized and identified as potent protoporphyrinogen oxidase inhibitors. These compounds exhibit promising herbicidal activities, highlighting their potential in agricultural applications (Da-Wei Wang et al., 2017).

Future Directions

The future directions for this compound could involve further testing of its biological activities, particularly its anti-fibrotic activities . Additionally, its synthesis process could be optimized for better yields and environmental friendliness .

Properties

IUPAC Name

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWQLADWOLKVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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